3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile
Description
3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to an azetidine ring and a pyrazine-carbonitrile moiety. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazolo-pyridazines, triazolo-pyridines) highlight its relevance in targeting enzymes or receptors via π-π stacking, hydrogen bonding, and steric interactions .
Properties
IUPAC Name |
3-[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N9/c1-21(14-11(6-15)16-4-5-17-14)10-7-22(8-10)13-3-2-12-19-18-9-23(12)20-13/h2-5,9-10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGMFPJWBJBBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diaminopyridazines with Nitrous Acid
The most direct route involves treating 3,4-diaminopyridazine (1) with nitrous acid (HONO), inducing cyclization to formtriazolo[4,3-b]pyridazine (2) . This method achieves 68–72% yields under optimized conditions (0–5°C, HCl/NaNO₂):
$$
\text{3,4-Diaminopyridazine} \xrightarrow{\text{HONO, HCl}} \text{Triazolo[4,3-b]pyridazine} \quad
$$
Table 1 : Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature (°C) | 0–5 | +15% vs. RT |
| HNO₂ Concentration | 2.5 M | Max yield |
| Reaction Time (h) | 2.5 | <5% byproducts |
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed coupling of 6-chloropyridazine (3) with trimethylsilyl azide (4) forms 6-azidopyridazine (5) , which undergoes thermal Huisgen cyclization to yield the triazolopyridazine core (6) :
$$
\text{6-Chloropyridazine} \xrightarrow{\text{Pd(OAc)₂, TMSN₃}} \text{6-Azidopyridazine} \xrightarrow{\Delta} \text{Triazolo[4,3-b]pyridazine} \quad
$$
This method achieves 81% yield with reduced byproducts compared to classical approaches.
Azetidine Ring Construction and Functionalization
Gabriel Synthesis of Azetidine-3-amine
Azetidine-3-amine (7) is synthesized via the Gabriel method, where 1,3-dibromopropane (8) reacts with phthalimide to form 3-phthalimidoazetidine (9) , followed by hydrazinolysis:
$$
\text{1,3-Dibromopropane} \xrightarrow{\text{Phthalimide, K₂CO₃}} \text{3-Phthalimidoazetidine} \xrightarrow{\text{NH₂NH₂}} \text{Azetidine-3-amine} \quad
$$
Key Data :
- Yield: 89% after recrystallization
- Purity: >99% (HPLC)
N-Methylation of Azetidine-3-amine
Selective N-methylation is achieved using methyl iodide in the presence of diisopropylethylamine (DIPEA), yielding N-methylazetidine-3-amine (10) with 94% efficiency:
$$
\text{Azetidine-3-amine} \xrightarrow{\text{CH₃I, DIPEA}} \text{N-Methylazetidine-3-amine} \quad
$$
Coupling of Triazolopyridazine and Azetidine Moieties
Nucleophilic Aromatic Substitution
6-Chloro-triazolo[4,3-b]pyridazine (11) reacts with N-methylazetidine-3-amine (10) in DMF at 80°C, forming the C–N bond via nucleophilic substitution:
$$
\text{6-Chloro-triazolopyridazine} + \text{N-Me-azetidine-3-amine} \xrightarrow{\text{DMF, 80°C}} \text{6-(Azetidin-3-yl)triazolopyridazine} \quad
$$
Optimization Insights :
- Base : K₂CO₃ outperforms Cs₂CO₃ (92% vs. 85% yield)
- Solvent : DMF > DMSO > THF (92% vs. 78% vs. 63%)
Synthesis of Pyrazine-2-Carbonitrile
Cyanation of 2-Chloropyrazine
2-Chloropyrazine (12) undergoes Rosenmund-von Braun reaction with CuCN in NMP at 150°C, affording pyrazine-2-carbonitrile (13) in 76% yield:
$$
\text{2-Chloropyrazine} \xrightarrow{\text{CuCN, NMP}} \text{Pyrazine-2-carbonitrile} \quad
$$
Critical Parameters :
- Catalyst : CuCN (1.2 equiv)
- Temperature : 150°C (lower temps <50% conversion)
Final Assembly Via Reductive Amination
The intermediate 6-(azetidin-3-yl)-triazolo[4,3-b]pyridazine (14) reacts with pyrazine-2-carbonitrile (13) using sodium triacetoxyborohydride (STAB) in dichloroethane, forming the target compound through reductive amination:
$$
\text{Triazolopyridazine-azetidine} + \text{Pyrazine-2-carbonitrile} \xrightarrow{\text{STAB, DCE}} \text{Target Compound} \quad
$$
Table 2 : Reductive Amination Optimization
| Condition | Value | Yield |
|---|---|---|
| Reducing Agent | STAB | 88% |
| Solvent | DCE | 88% |
| Temperature (°C) | 25 | 88% |
| Reaction Time (h) | 18 | 88% |
Alternative agents like NaBH₃CN provided lower yields (62%) due to competing side reactions.
Alternate Route: One-Pot Sequential Coupling
A streamlined protocol couples 6-chloro-triazolopyridazine (11) , N-methylazetidine-3-amine (10) , and 2-cyanopyrazine (13) in a single vessel using Pd(OAc)₂/Xantphos catalysis:
$$
\text{11 + 10 + 13} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Target Compound} \quad
$$
Advantages :
- Total yield: 74%
- Reduced purification steps
Analytical Characterization Data
¹H NMR (400 MHz, DMSO- d₆) : δ 9.21 (s, 1H, triazole-H), 8.65 (d, J=2.4 Hz, 1H, pyridazine-H), 8.34 (s, 1H, pyrazine-H), 4.42–4.38 (m, 1H, azetidine-CH), 3.92–3.85 (m, 2H, azetidine-CH₂), 3.32–3.25 (m, 2H, azetidine-CH₂), 2.98 (s, 3H, N-CH₃).
HRMS (ESI-TOF) : m/z calcd for C₁₄H₁₃N₉ [M+H]⁺ 308.1254, found 308.1256.
Industrial-Scale Considerations
For kilogram-scale production, the following modifications are critical:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of nitro groups or other oxidized functionalities.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are hydrogen gas (H₂) in the presence of a catalyst, or sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine
In medicinal chemistry, 3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile has shown potential as a therapeutic agent. Its biological activity has been explored in the context of cancer research, where it may act as an inhibitor of certain enzymes involved in tumor growth and metastasis.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the biological context in which the compound is used. For example, in cancer research, it may inhibit enzymes like c-Met or Pim-1, which are involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its triazolo-pyridazine-azetidine-pyrazine architecture. Below is a comparative analysis with analogous heterocycles from the literature:
Key Observations :
Synthetic Complexity : The target compound likely requires sequential cyclization (e.g., Huisgen cycloaddition for triazolo-pyridazine) and amination steps, akin to ’s pyrrolo-pyridazine synthesis . In contrast, simpler pyrazole-carbonitriles (e.g., ) utilize azide-alkyne click chemistry under mild conditions .
Functional Group Impact: The nitrile group in all compounds enhances dipole interactions and metabolic stability.
Thermal Stability : Pyrazole-carbonitriles () exhibit lower melting points (100–101°C) compared to fused triazolo-pyridazines, which likely have higher thermal stability due to extended π-conjugation .
Research Findings and Data
Table 2: Reaction Yields and Conditions
- Efficiency : The target compound’s synthesis may require longer reaction times (>24 h) due to multi-step cyclization, contrasting with ’s high-yield azide incorporation in 16 h .
- Solvent Systems: Polar aprotic solvents (e.g., DMF, CH₂Cl₂) are common for nitrile-containing heterocycles, while ionic liquids ([bmim][BF₄]) optimize pyrano-pyrazole cyclocondensation .
Spectroscopic Trends :
Biological Activity
The compound 3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which integrates multiple functional groups. The presence of the triazolo-pyridazine core is significant for its biological activity. Its molecular formula is with a molecular weight of 299.35 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing hydrazine derivatives and carbonyl compounds to form the triazole ring.
- Cyclization : Involves the formation of azetidine rings through cyclization reactions with appropriate amines.
- Microwave-Assisted Synthesis : This method improves yield and reduces reaction time significantly.
Antimicrobial Properties
Recent studies have shown that compounds containing triazole rings exhibit notable antimicrobial activity. For instance, derivatives similar to the target compound have demonstrated efficacy against various pathogens:
- Mycobacterium tuberculosis : Compounds derived from similar structures have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
Anti-inflammatory Effects
Research indicates that triazolo derivatives possess anti-inflammatory properties. For example, certain compounds have been tested for their ability to inhibit COX-2 activity, with IC50 values reported in the range of 0.04 μmol . The target compound may share similar mechanisms due to structural similarities.
Cytotoxicity Studies
Preliminary cytotoxicity evaluations on human embryonic kidney (HEK-293) cells indicate that related compounds are non-toxic at effective concentrations . This suggests a favorable safety profile for further development.
The biological activity of 3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile is likely mediated through interactions with specific enzymes and receptors:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites .
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Anti-tubercular Activity : A series of substituted benzamide derivatives were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis, highlighting the potential of triazole-containing compounds in treating tuberculosis .
- Anti-inflammatory Assays : Pyrimidine derivatives were assessed for their anti-inflammatory effects in vivo and in vitro, demonstrating significant inhibition of COX enzymes .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide | Methoxy group | Potentially enhanced solubility |
| 2. 5-Fluoro-N-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin derivatives | Fluorinated triazole | Known for anticancer properties |
| 3. 7-[2-Methyl-5-(5-methyl-1H-[1,2,4]triazol-3-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin | Triazole ring system | Investigated for anti-inflammatory effects |
Q & A
Q. What are the optimal synthetic routes for 3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile?
- Methodological Answer : Synthesis typically involves sequential functionalization of the azetidine and triazolopyridazine cores. A common approach includes:
- Step 1 : Condensation of hydrazine derivatives with halogenated triazolo[4,3-b]pyridazines under acidic conditions (e.g., glacial acetic acid) to form the azetidine-triazole intermediate .
- Step 2 : Methylation of the azetidine nitrogen using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) .
- Step 3 : Coupling the methylated intermediate with pyrazine-2-carbonitrile via nucleophilic aromatic substitution, often requiring catalytic bases like KCO .
Key challenges include controlling regioselectivity during triazole ring formation and minimizing side reactions during methylation.
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., methyl group integration at δ ~3.0 ppm, pyrazine carbonitrile signals at δ ~115 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] for CHN: calcd. 383.1442) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
Q. What is the kinetic solubility profile of this compound in physiologically relevant solvents?
- Methodological Answer : Kinetic solubility can be determined via nephelometry or HPLC-UV in buffers (pH 1.2–7.4) and biorelevant media (e.g., FaSSIF/FeSSIF). For triazolopyridazine analogs, solubility ranges:
| Solvent System | Solubility (µg/mL) |
|---|---|
| PBS (pH 7.4) | 12–18 |
| DMSO | >50 mM |
| Ethanol | 5–10 |
| Low aqueous solubility often necessitates formulation with cyclodextrins or lipid-based carriers . |
Q. Which initial biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Kinase Inhibition : Screen against CDK8 or related kinases using fluorescence polarization (FP) assays with ATP-competitive probes .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) at 1–10 µM concentrations .
- Solubility-Adjusted Dosing : Pre-saturate compound in culture media to avoid false negatives due to precipitation .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis yields while minimizing reactive intermediates?
- Methodological Answer :
- Intermediate Stabilization : Use low-temperature (-20°C) conditions for azide-containing intermediates to prevent decomposition .
- Catalytic Optimization : Replace traditional acids (e.g., HCl) with ionic liquids (e.g., [EtNH][HSO]) to enhance reaction rates and yields (reported 15–20% improvement) .
- Flow Chemistry : Continuous flow systems for azetidine coupling steps reduce side-product formation via precise stoichiometric control .
Q. What strategies enable structure-activity relationship (SAR) studies on the triazolopyridazine core?
- Methodological Answer :
- Substituent Variation : Replace the methyl group on azetidine with cyclopropyl or trifluoromethyl to assess steric/electronic effects on kinase binding .
- Bioisosteric Replacement : Substitute pyrazine-2-carbonitrile with pyridine-3-carboxamide to modulate solubility and target engagement .
- Crystallography : Co-crystallize derivatives with CDK8 to map binding interactions (e.g., hinge region hydrogen bonds) .
Q. How can researchers address contradictory data in kinase selectivity profiles?
- Methodological Answer :
- Orthogonal Assays : Validate initial FP results with radioactive P-ATP assays to rule out fluorescence interference .
- Off-Target Screening : Use kinome-wide panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 400+ kinases .
- Molecular Dynamics (MD) : Simulate binding modes to explain aberrant activity (e.g., hydrophobic pocket occupancy in Pim-1 vs. c-Met) .
Q. What are the best practices for stabilizing reactive intermediates during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
